Dysp-C34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

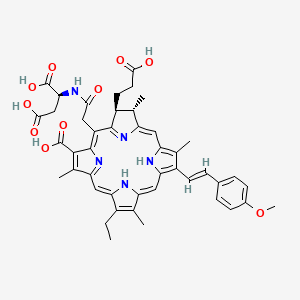

Structure

2D Structure

Properties

Molecular Formula |

C45H47N5O10 |

|---|---|

Molecular Weight |

817.9 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-12-ethyl-17-[(E)-2-(4-methoxyphenyl)ethenyl]-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C45H47N5O10/c1-7-27-21(2)32-18-36-28(13-10-25-8-11-26(60-6)12-9-25)22(3)31(47-36)17-33-23(4)29(14-15-39(52)53)42(49-33)30(16-38(51)48-37(44(56)57)20-40(54)55)43-41(45(58)59)24(5)34(50-43)19-35(27)46-32/h8-13,17-19,23,29,37,46-47H,7,14-16,20H2,1-6H3,(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)/b13-10+,31-17?,32-18?,33-17?,34-19?,35-19?,36-18?,42-30?,43-30?/t23-,29-,37-/m0/s1 |

InChI Key |

OUCMWPVGJDQHAV-ZBNAIYDSSA-N |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)/C=C/C6=CC=C(C=C6)OC)C |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=CC6=CC=C(C=C6)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

TLR4-IN-C34: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract

TLR4-IN-C34 is a potent and selective small-molecule antagonist of Toll-like receptor 4 (TLR4), a key mediator of innate immunity. Its mechanism of action centers on the direct inhibition of the TLR4 signaling pathway, thereby mitigating inflammatory responses. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and experimental validation of TLR4-IN-C34's mechanism of action. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound for its potential therapeutic applications in inflammatory and autoimmune diseases.

Introduction to TLR4 Signaling

Toll-like receptor 4 is a critical pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, orchestrating the innate immune response. This pathway is tightly regulated, as its dysregulation can lead to chronic inflammation and autoimmune disorders. The core of TLR4 signaling involves the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88), which in turn activates a cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a wide array of inflammatory genes.

Mechanism of Action of TLR4-IN-C34

TLR4-IN-C34 exerts its inhibitory effect through direct interaction with the TLR4 signaling complex. It is proposed to bind to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2).[1][2] This binding event is crucial as MD-2 is the primary LPS-binding component of the TLR4 complex. By occupying this pocket, TLR4-IN-C34 competitively inhibits the binding of LPS, thereby preventing the conformational changes required for TLR4 dimerization and subsequent downstream signaling activation.

The primary consequence of TLR4-IN-C34's interaction with the TLR4/MD-2 complex is the inhibition of the MyD88-dependent signaling pathway.[3][4][5] This blockade prevents the phosphorylation and activation of downstream kinases and ultimately suppresses the activation and nuclear translocation of NF-κB. Several studies have also indicated that TLR4-IN-C34 can attenuate the activation of the NLRP3 inflammasome and reduce the generation of reactive oxygen species (ROS), both of which are important contributors to the inflammatory response.

Signaling Pathway Diagram

Caption: TLR4-IN-C34 inhibits the TLR4 signaling pathway by binding to the MD-2 co-receptor.

Quantitative Data on TLR4-IN-C34 Activity

The inhibitory potency of TLR4-IN-C34 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

| In Vitro Activity | ||||

| Assay | Cell Line | Stimulus | Inhibitor Concentration | Observed Effect |

| NF-κB Luciferase Reporter Assay | RAW 264.7 macrophages | LPS (10 ng/mL) | 100 µM | Significant reduction in luciferase activity |

| TNF-α Expression (qRT-PCR) | IEC-6 enterocytes | LPS | 10 µM | Significant reduction in TNF-α mRNA levels |

| TNF-α Expression (qRT-PCR) | RAW 264.7 macrophages | LPS | 10 µM | Significant reduction in TNF-α mRNA levels |

| Pro-inflammatory Mediator Release | BV2 microglia | LPS | Not specified | Decreased levels of NO, TNF-α, IL-1β, IL-6, and MCP-1 |

| In Vivo Efficacy | ||||

| Model | Animal | Dosage | Administration Route | Observed Effect |

| Necrotizing Enterocolitis | Mouse | 1 mg/kg (daily) | Oral | Attenuated intestinal inflammation |

| Endotoxemia | Mouse | Not specified | Not specified | Reduced systemic inflammation |

| Ulcerative Colitis | Mouse | Not specified | Not specified | Ameliorated intestinal dysbiosis and inflammation |

| Acute Kidney Injury | Rat | 1 or 3 mg/kg | Intraperitoneal | Ameliorated ISO-induced AKI |

Detailed Experimental Protocols

In Vitro Inhibition of NF-κB Activation (Luciferase Reporter Assay)

This protocol describes the methodology to assess the inhibitory effect of TLR4-IN-C34 on LPS-induced NF-κB activation in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophages stably expressing an NF-κB-luciferase reporter gene

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

TLR4-IN-C34 (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of TLR4-IN-C34 in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Pre-treat the cells with varying concentrations of TLR4-IN-C34 or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with LPS at a final concentration of 10 ng/mL for 6 hours. Include a negative control group with no LPS stimulation.

-

After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to the protein concentration in each well to account for variations in cell number.

-

Calculate the percentage inhibition of NF-κB activation for each concentration of TLR4-IN-C34 relative to the LPS-stimulated vehicle control.

Experimental Workflow: In Vitro NF-κB Inhibition Assay

Caption: Workflow for assessing TLR4-IN-C34's inhibition of NF-κB activation.

In Vivo Efficacy in a Mouse Model of Endotoxemia

This protocol outlines a general procedure to evaluate the in vivo efficacy of TLR4-IN-C34 in a mouse model of LPS-induced endotoxemia.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

TLR4-IN-C34

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Acclimate mice for at least one week before the experiment.

-

Prepare a solution of TLR4-IN-C34 in a suitable vehicle for oral or intraperitoneal administration.

-

Administer TLR4-IN-C34 or vehicle to the mice. A common dose is 1 mg/kg administered orally.

-

After a pre-determined time (e.g., 1 hour), induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).

-

Monitor the mice for signs of endotoxic shock.

-

At a specific time point post-LPS injection (e.g., 2 or 6 hours), collect blood samples via cardiac puncture.

-

Isolate serum and store at -80°C until analysis.

-

Measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

-

Compare the cytokine levels between the vehicle-treated and TLR4-IN-C34-treated groups.

Experimental Workflow: In Vivo Endotoxemia Model

Caption: Workflow for evaluating the in vivo efficacy of TLR4-IN-C34.

Selectivity Profile

The selectivity of TLR4-IN-C34 for TLR4 over other Toll-like receptors is a critical aspect of its pharmacological profile. Studies have shown that TLR4-IN-C34 is highly selective for TLR4-mediated signaling. In RAW 264.7 macrophages, TLR4-IN-C34 effectively inhibited NF-κB activation induced by the TLR4 agonist LPS, but had no significant effect on signaling initiated by agonists for TLR2 (Pam3CSK4) or TLR9 (CpG-DNA). This selectivity is crucial for minimizing off-target effects and potential unwanted immunomodulation.

Conclusion

TLR4-IN-C34 is a well-characterized, potent, and selective antagonist of TLR4. Its mechanism of action is centered on the direct inhibition of the TLR4/MD-2 complex, leading to the suppression of the MyD88-dependent signaling pathway and subsequent reduction in pro-inflammatory cytokine and chemokine production. The in vitro and in vivo data strongly support its potential as a therapeutic agent for a range of inflammatory conditions. This technical guide provides a foundational understanding of TLR4-IN-C34's mechanism of action to aid in the design of future research and development efforts.

References

- 1. abmole.com [abmole.com]

- 2. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TLR4-IN-C34 protects against acute kidney injury via modulating TLR4/MyD88/NF-κb axis, MAPK, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

TLR4-IN-C34: A Selective TLR4 Antagonist for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, acting as a primary sensor for bacterial lipopolysaccharide (LPS), also known as endotoxin.[1] Upon activation, TLR4 triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and interferons. While this response is essential for host defense against Gram-negative bacteria, dysregulated TLR4 signaling is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, necrotizing enterocolitis (NEC), and neuroinflammatory conditions.[2][3] This has spurred significant interest in the development of selective TLR4 antagonists as potential therapeutic agents. TLR4-IN-C34 (also referred to as C34) has emerged as a potent and selective small molecule inhibitor of TLR4, demonstrating efficacy in both in vitro and in vivo models of inflammation.[1][4] This technical guide provides a comprehensive overview of TLR4-IN-C34, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

TLR4-IN-C34 is a 2-acetamidopyranoside that functions as a direct antagonist of the TLR4 signaling complex. Molecular docking studies suggest that TLR4-IN-C34 binds to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation protein 2 (MD-2). This binding is thought to prevent the conformational changes in the TLR4/MD-2 complex that are necessary for dimerization and subsequent downstream signaling upon LPS binding. By occupying this critical site, TLR4-IN-C34 effectively blocks the initiation of both the MyD88-dependent and TRIF-dependent signaling pathways, leading to a reduction in the production of inflammatory mediators.

Quantitative Data Summary

While a specific half-maximal inhibitory concentration (IC50) for TLR4-IN-C34 has not been explicitly reported in the primary literature, its potent inhibitory effects have been quantified at various concentrations in several key studies. The following tables summarize the available quantitative data from in vitro and in vivo experiments.

In Vitro Efficacy of TLR4-IN-C34

| Cell Line | Treatment | Concentration of TLR4-IN-C34 | Outcome Measure | Result | Reference |

| BV2 microglia cells | LPS (1 µg/mL) | 10 µM | Nitric Oxide (NO) Production | Significant decrease | |

| BV2 microglia cells | LPS (1 µg/mL) | 30 µM | Nitric Oxide (NO) Production | Further significant decrease | |

| BV2 microglia cells | LPS (1 µg/mL) | 100 µM | Nitric Oxide (NO) Production | Strongest inhibition | |

| BV2 microglia cells | LPS (1 µg/mL) | 10 µM, 30 µM, 100 µM | TNF-α, IL-1β, IL-6, MCP-1 Levels | Dose-dependent decrease | |

| RAW 264.7 macrophages | LPS (10 ng/mL) | 100 µM | NF-κB Luciferase Activity | Significant reduction | |

| IEC-6 enterocytes | LPS | 10 µM | TNFα expression | Inhibition of LPS signaling |

In Vivo Efficacy of TLR4-IN-C34

| Animal Model | Disease Model | Dosage of TLR4-IN-C34 | Administration Route | Outcome Measure | Result | Reference |

| Mice | Endotoxemia | 1 mg/kg | Oral | Systemic inflammation | Reduction in inflammation | |

| 7-8 day old mice | Necrotizing Enterocolitis (NEC) | 1 mg/kg (daily) | Oral | NEC severity, intestinal mucosa preservation | Attenuation of NEC severity, marked preservation of intestinal mucosa |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental design related to TLR4-IN-C34, the following diagrams are provided in the DOT language for Graphviz.

TLR4 Signaling Pathway and Inhibition by TLR4-IN-C34

Caption: TLR4 signaling pathways and the inhibitory action of TLR4-IN-C34.

Experimental Workflow for In Vitro TLR4 Inhibition Assay

Caption: A representative workflow for assessing TLR4-IN-C34's in vitro efficacy.

Selectivity of TLR4-IN-C34

References

- 1. TLR4-IN-C34 - Wikipedia [en.wikipedia.org]

- 2. PLOS One [journals.plos.org]

- 3. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

A Technical Guide to the Discovery and Synthesis of TLR4-IN-C34

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing bacterial lipopolysaccharide (LPS) and triggering inflammatory responses.[1][2] Dysregulation of TLR4 signaling is implicated in a variety of inflammatory diseases, including sepsis, necrotizing enterocolitis (NEC), and neuroinflammatory conditions.[1][3] This has driven significant interest in the development of TLR4 inhibitors as potential therapeutic agents.[4] TLR4-IN-C34 (also known as C34) is a potent and selective small-molecule antagonist of TLR4. This guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and biological evaluation, intended for professionals in the field of drug discovery and development.

Discovery of a Novel TLR4 Inhibitor

The discovery of TLR4-IN-C34 stemmed from a targeted approach to identify novel inhibitors that bind to the same site as the known TLR4 antagonist, E5564. Researchers utilized a similarity search algorithm combined with a limited screening of small molecule libraries to find compounds that could fit into the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2).

This screening process identified a lead compound, C34, which is a 2-acetamidopyranoside. This compound demonstrated the ability to inhibit TLR4 signaling in vitro in both enterocytes and macrophages and was shown to reduce systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis.

Caption: Workflow for the discovery of TLR4-IN-C34.

Chemical Synthesis

TLR4-IN-C34 is a 2-acetamidopyranoside with the chemical formula C17H27NO9 and a molecular weight of 389.40 g/mol . While a detailed, step-by-step synthesis protocol is not fully available in the provided search results, the parent compound C34 and its β-anomeric cyclohexyl analog, C35, were successfully synthesized to confirm their structure and investigate structure-activity relationships. The synthesis of related aminopyrimidine compounds often involves nucleophilic substitution reactions. For instance, a general approach involves reacting commercially available 2-amino-4,6-dichloropyrimidine with various amines. The synthesis of anti-inflammatory α- and β-linked acetamidopyranosides as TLR4 inhibitors has also been described, providing a likely basis for the synthesis of C34.

Table 1: Physicochemical Properties of TLR4-IN-C34

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |

| Molecular Formula | C17H27NO9 | |

| Molecular Weight | 389.40 g/mol |

| CAS Number | 40592-88-9 | |

Mechanism of Action

TLR4-IN-C34 functions as a direct antagonist of the TLR4 receptor complex. Upon binding of LPS, TLR4 undergoes dimerization and recruits adaptor proteins to initiate downstream signaling. This process involves two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway leads to the early activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

TRIF-Dependent Pathway: This pathway is responsible for the late activation of NF-κB and the induction of type I interferons.

Molecular docking studies have shown that TLR4-IN-C34 fits tightly into the hydrophobic internal pocket of the MD-2 co-receptor. By occupying this site, it prevents the binding and recognition of LPS, thereby inhibiting the activation of both MyD88- and TRIF-dependent downstream signaling cascades. This blockade results in reduced production of inflammatory mediators.

Caption: TLR4 signaling pathway and inhibition by TLR4-IN-C34.

Biological Activity and Efficacy

TLR4-IN-C34 has been shown to effectively inhibit TLR4 signaling in various cell lines. Pre-treatment with the compound significantly reduces LPS-induced activation of NF-κB and the expression of inflammatory cytokines.

Table 2: In Vitro Activity of TLR4-IN-C34

| Cell Line | Assay | Treatment | Result | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | NF-κB Luciferase Reporter | 100 µM C34 + 10 ng/mL LPS | Significant reduction in NF-κB activity | |

| RAW 264.7 Macrophages | qRT-PCR (TNFα) | 10 µM C34 + LPS | Significant reduction in TNFα expression | |

| IEC-6 Enterocytes | qRT-PCR (TNFα) | 10 µM C34 + LPS | Significant reduction in TNFα expression |

| BV2 Microglia | Cytokine Measurement | C34 + LPS | Decreased levels of NO, TNF-α, IL-1β, IL-6, MCP-1 | |

The anti-inflammatory effects of TLR4-IN-C34 have been validated in animal models. Oral administration of the compound has been shown to reduce the severity of systemic inflammation and protect against tissue damage in models of endotoxemia and necrotizing enterocolitis (NEC).

Table 3: In Vivo Efficacy of TLR4-IN-C34

| Animal Model | Dosage & Administration | Key Findings | Reference |

|---|---|---|---|

| Experimental NEC (mice) | 1 mg/kg, oral, daily | Attenuated NEC severity, preserved intestinal mucosa | |

| LPS-induced Endotoxemia (mice) | 1 mg/kg C35 (analog) | Reduced intestinal TNFα and IL-6 expression | |

| Isoproterenol-induced Acute Kidney Injury (rats) | 1 or 3 mg/kg, IP | Decreased serum creatinine, reduced renal histopathologic changes |

| DSS-induced Ulcerative Colitis (mice) | Not specified | Ameliorated intestinal dysbiosis, reduced inflammatory cell infiltration | |

Experimental Protocols

-

Cell Lines: RAW 264.7 macrophages and IEC-6 enterocytes are cultured under standard conditions.

-

NF-κB Luciferase Reporter Assay: RAW 264.7 cells are transduced with an adenovirus expressing the NF-κB-luciferase reporter gene.

-

Treatment: Cells are pre-treated with TLR4-IN-C34 (e.g., 100 µM) for 30 minutes prior to stimulation with LPS (e.g., 10 ng/mL).

-

Measurement: Luciferase activity is measured using a standard Luciferase Assay System to quantify NF-κB activation.

-

Treatment: IEC-6 or RAW 264.7 cells are pre-treated with TLR4-IN-C34 (e.g., 10 µM) for 30 minutes, followed by LPS stimulation.

-

RNA Extraction & cDNA Synthesis: Total RNA is extracted from cells, and cDNA is synthesized using standard protocols.

-

PCR Amplification: qRT-PCR is performed using primers specific for target genes (e.g., TNFα) and a housekeeping gene for normalization.

-

Analysis: The degree of LPS signaling is determined by the relative expression of the target gene.

-

Animal Model: Experimental NEC is induced in 7-8 day old mice.

-

Drug Administration: TLR4-IN-C34 is administered orally at a dose of 1 mg/kg each morning throughout the four-day model.

-

Endpoint Analysis: At the end of the study period, intestinal tissues are harvested for histological analysis to assess the severity of inflammation and mucosal injury. Cytokine levels in the tissue can also be measured.

Caption: Logical flow of TLR4-IN-C34's mechanism of action.

Conclusion

TLR4-IN-C34 is a novel and potent small-molecule inhibitor of TLR4, discovered through a targeted, structure-based screening approach. It effectively blocks LPS-induced inflammation by binding to the MD-2 co-receptor and inhibiting downstream signaling pathways. With demonstrated efficacy in both in vitro and in vivo models of inflammatory diseases, TLR4-IN-C34 and its analogs represent a promising new class of therapeutic agents for conditions characterized by excessive TLR4 activation.

References

- 1. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and validation of a new class of small molecule Toll-like receptor 4 (TLR4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

TLR4-IN-C34: A Deep Dive into its Antagonistic Action on the TLR4/MyD88/NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toll-like receptor 4 (TLR4) signaling is a critical component of the innate immune system, playing a pivotal role in the recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of the TLR4 signaling cascade, primarily the MyD88-dependent pathway leading to NF-κB activation, is implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides a comprehensive overview of TLR4-IN-C34, a potent and selective small molecule inhibitor of TLR4, and its mechanism of action in attenuating the TLR4/MyD88/NF-κB signaling pathway. This document details the molecular interactions, quantitative effects on inflammatory mediators, and relevant experimental protocols for researchers in immunology and drug development.

Introduction to the TLR4/MyD88/NF-κB Signaling Pathway

The TLR4 signaling cascade is a cornerstone of the innate immune response. Upon binding of its primary ligand, LPS, TLR4, in conjunction with its co-receptor MD-2, initiates a signaling cascade that bifurcates into two main branches: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway, the focus of this guide, is crucial for the rapid induction of pro-inflammatory cytokines.

This pathway proceeds as follows:

-

Ligand Recognition: LPS binds to the TLR4/MD-2 complex on the cell surface.

-

Adaptor Recruitment: This binding event induces a conformational change in the TLR4 dimer, leading to the recruitment of the intracellular adaptor protein, Myeloid differentiation primary response 88 (MyD88).

-

Kinase Activation: MyD88 recruits and activates IL-1 receptor-associated kinases (IRAKs).

-

Signal Propagation: Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), leading to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex.

-

IκB Kinase (IKK) Activation: The TAK1 complex phosphorylates and activates the IKK complex.

-

NF-κB Translocation: The activated IKK complex phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a heterodimer typically composed of p50 and p65 subunits.

-

Gene Transcription: Liberated NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

TLR4-IN-C34: A Potent Antagonist of TLR4 Signaling

TLR4-IN-C34 is a small molecule that acts as a potent and selective antagonist of TLR4.[1] It has been demonstrated to effectively reduce systemic inflammation in both in vitro and in vivo models of endotoxemia and necrotizing enterocolitis.[1][2] The primary mechanism of action of TLR4-IN-C34 is the direct inhibition of TLR4 signaling, thereby preventing the downstream activation of MyD88 and NF-κB and the subsequent production of pro-inflammatory cytokines.[2]

Mechanism of Inhibition

TLR4-IN-C34 exerts its inhibitory effect by directly targeting the TLR4 receptor complex. This prevents the initial signaling events triggered by LPS binding, effectively blocking the entire downstream cascade.

Quantitative Effects of TLR4-IN-C34 on Inflammatory Responses

Several studies have quantified the inhibitory effects of TLR4-IN-C34 on the production of key pro-inflammatory mediators.

In Vitro Inhibition of Pro-inflammatory Cytokines

Treatment of various cell lines with TLR4-IN-C34 has been shown to significantly reduce the LPS-induced secretion of TNF-α, IL-6, and IL-1β.

| Cell Line | Treatment | TLR4-IN-C34 Concentration | Effect on Cytokine Levels | Reference |

| BV2 Microglia | LPS | 10, 20, 40 µM | Dose-dependent decrease in TNF-α, IL-6, and IL-1β production. | |

| RAW 264.7 Macrophages | LPS (10 ng/mL) | 10 µM | Significant reduction in TNF-α expression. |

In Vivo Efficacy in Animal Models

Administration of TLR4-IN-C34 has demonstrated significant anti-inflammatory effects in animal models of inflammation.

| Animal Model | Disease Model | TLR4-IN-C34 Dosage | Outcome | Reference |

| Mice | Necrotizing Enterocolitis | 1 mg/kg, orally daily | Attenuated intestinal inflammation. | |

| Rats | Isoproterenol-induced Acute Kidney Injury | 1 and 3 mg/kg, IP | Decreased renal levels of IL-1β and IL-12. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TLR4-IN-C34.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 murine microglial cells

-

RAW 264.7 murine macrophages

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of TLR4-IN-C34 (e.g., 10, 20, 40 µM) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Measurement of Cytokine Production (ELISA)

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Signal Amplification: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis of NF-κB Pathway Proteins

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-NF-κB p65, phospho-IκBα, MyD88, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with TLR4-IN-C34 for 1-2 hours, followed by stimulation with LPS.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green master mix and primers specific for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Primer Sequences for Mouse Cytokines:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CCCAATAGCAGCCGATTTGCT |

| IL-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG |

| IL-1β | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG |

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Conclusion and Future Directions

TLR4-IN-C34 has emerged as a valuable research tool and a promising therapeutic candidate for the treatment of inflammatory diseases driven by excessive TLR4 signaling. Its ability to potently and selectively inhibit the TLR4/MyD88/NF-κB pathway has been demonstrated in a variety of preclinical models. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in a broader range of inflammatory and autoimmune disorders. The detailed methodologies provided in this guide will aid researchers in further investigating the intricate mechanisms of TLR4 signaling and the therapeutic promise of its inhibition.

References

TLR4-IN-C34: A Technical Guide to its Cellular Functions and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction: Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, primarily recognized for its role in detecting bacterial lipopolysaccharide (LPS), or endotoxin.[1] Upon activation, TLR4 triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and chemokines. While essential for host defense, dysregulated or excessive TLR4 signaling is implicated in a wide range of inflammatory diseases, including sepsis, necrotizing enterocolitis (NEC), inflammatory bowel disease, and neuroinflammation.[1][2][3] This has spurred significant interest in the development of specific TLR4 antagonists. TLR4-IN-C34 (also known as C34) is a potent, selective, and orally active small molecule inhibitor of TLR4 that has demonstrated significant anti-inflammatory effects in various preclinical models.[4] This document provides an in-depth technical overview of the cellular functions of TLR4-IN-C34, its mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action

TLR4-IN-C34 functions as a direct antagonist of the TLR4 signaling complex. The canonical activation of TLR4 by LPS requires the co-receptor myeloid differentiation factor 2 (MD-2). TLR4-IN-C34 is a 2-acetamidopyranoside that is believed to exert its inhibitory effect by binding to the hydrophobic internal pocket of MD-2. This binding action prevents the conformational changes necessary for TLR4 dimerization and subsequent downstream signal transduction, effectively blocking the cellular response to LPS and other TLR4 agonists. Molecular docking studies have shown a tight fit for C34 within this pocket. Its selectivity is a key feature; studies have shown that TLR4-IN-C34 specifically inhibits TLR4-mediated signaling with no significant effect on pathways activated by TLR2 or TLR9 agonists.

Core Cellular Functions and Signaling Pathways

The primary cellular function of TLR4-IN-C34 is the attenuation of inflammatory responses by inhibiting TLR4-dependent signaling pathways. Its effects have been characterized in various cell types, including immune cells like macrophages and microglia, as well as non-immune cells such as enterocytes and chondrocytes.

Inhibition of the MyD88-Dependent NF-κB Pathway

The most well-characterized pathway downstream of TLR4 is the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This cascade leads to the activation of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB). TLR4-IN-C34 effectively suppresses this pathway at its origin.

-

Inhibition of NF-κB Activation: In macrophages (RAW 264.7) and intestinal epithelial cells (IEC-6), pretreatment with TLR4-IN-C34 significantly reduces LPS-induced activation and nuclear translocation of NF-κB.

-

Downregulation of Pro-inflammatory Mediators: By inhibiting NF-κB, TLR4-IN-C34 suppresses the expression of numerous downstream inflammatory genes. In LPS-stimulated BV2 microglia, it decreases the production of nitric oxide (NO), TNF-α, IL-1β, IL-6, and MCP-1. Similar inhibitory effects on TNF-α and IL-6 have been observed in macrophages and in vivo models. It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

NLRP3 Inflammasome Inhibition: The NF-κB pathway is a critical priming signal for the activation of the NLRP3 inflammasome. Studies in BV2 microglia show that TLR4-IN-C34 downregulates the TLR4/MyD88/NF-κB/NLRP3 signaling axis, further contributing to its anti-inflammatory profile by reducing the release of mature IL-1β.

The diagram below illustrates the canonical TLR4/MyD88/NF-κB signaling pathway and the inhibitory action of TLR4-IN-C34.

Modulation of MAP Kinase (MAPK) and Apoptosis Pathways

TLR4 activation also triggers MAPK signaling pathways (p38, ERK1/2, JNK), which contribute to the inflammatory response. TLR4-IN-C34 has been shown to modulate these pathways. In a model of acute kidney injury, TLR4-IN-C34 significantly decreased the renal expression of MAPK mRNA. Furthermore, the inhibitor exerts anti-apoptotic effects by reducing the expression of the pro-apoptotic marker Bax and increasing the anti-apoptotic marker Bcl-2.

Reduction of Oxidative Stress

Inflammatory signaling is often linked with the production of reactive oxygen species (ROS). In LPS-treated BV2 microglia, TLR4-IN-C34 was found to reduce the generation of ROS, suggesting a role in mitigating oxidative stress associated with neuroinflammation.

Data Presentation

The following tables summarize the key quantitative data related to TLR4-IN-C34.

Table 1: Physicochemical Properties of TLR4-IN-C34

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |

| Molecular Formula | C₁₇H₂₇NO₉ | |

| Molecular Weight | 389.40 g/mol | |

| CAS Number | 40592-88-9 | |

| Solubility (DMSO) | ≥ 30 mg/mL - 200 mg/mL |

| Solubility (Water) | ~33 - 50 mg/mL (may require warming/ultrasonication) | |

Table 2: Summary of In Vitro Studies on TLR4-IN-C34

| Cell Line | Agonist | C34 Concentration | Key Findings | Reference(s) |

|---|---|---|---|---|

| RAW 264.7 (macrophages) | LPS (10 ng/mL) | 10 µM - 100 µM | Reduced TNFα expression; Inhibited NF-κB luciferase activity. | |

| IEC-6 (enterocytes) | LPS | 10 µM | Reduced TNFα expression. | |

| BV2 (microglia) | LPS | Not specified | Decreased NO, TNF-α, IL-1β, IL-6, MCP-1; Reduced ROS; Suppressed TLR4/MyD88/NF-κB/NLRP3 pathway. | |

| Bovine Sertoli Cells | Microcystin-LR | Not specified | Modulated inflammatory cytokine upregulation; Inhibited mitochondrial damage and apoptosis. |

| Human Chondrocytes | Not specified | Not specified | Inhibited catabolism and promoted anabolism; Suppressed NF-κB signaling. | |

Table 3: Summary of In Vivo Studies on TLR4-IN-C34

| Animal Model | Disease/Condition | Dosage & Route | Key Findings | Reference(s) |

|---|---|---|---|---|

| Mouse | Necrotizing Enterocolitis (NEC) | 1 mg/kg, oral, daily | Attenuated NEC severity; Preserved intestinal mucosa. | |

| Mouse | Endotoxemia (LPS-induced) | Not specified | Reduced systemic inflammation and NF-κB activation. | |

| Rat | Acute Kidney Injury (ISO-induced) | 1 or 3 mg/kg, IP | Decreased serum creatinine; Reduced renal histopathology, inflammation (IL-8, IL-1β), MAPK expression, and apoptosis. | |

| Mouse | Ulcerative Colitis (DSS-induced) | Not specified | Ameliorated intestinal dysbiosis; Reduced inflammatory infiltration by blocking the MyD88/NF-κB pathway. |

| Mouse | Osteoarthritis (DMM surgery) | Not specified | Restrained pain response; Suppressed iNOS and COX-2; Inhibited inflammation and angiogenesis. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the cellular functions of TLR4-IN-C34.

Protocol 1: In Vitro NF-κB Luciferase Reporter Assay

This assay quantitatively measures the effect of TLR4-IN-C34 on NF-κB transcriptional activity.

-

Cell Culture and Transduction: Culture RAW 264.7 macrophages in appropriate media. Transduce cells with an adenovirus expressing a luciferase reporter gene under the control of an NF-κB-dependent promoter.

-

Plating: Seed the transduced cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with TLR4-IN-C34 (e.g., at 100 µM) or vehicle control for 30-60 minutes.

-

Stimulation: Add a TLR4 agonist, such as LPS (e.g., at 10 ng/mL), to the wells and incubate for a defined period (e.g., 4-6 hours).

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Analysis: Normalize luciferase activity to a control protein (e.g., via BCA assay) or a co-transfected control reporter (e.g., Renilla). Compare the activity in C34-treated cells to vehicle-treated cells.

The workflow for this type of experiment is visualized below.

Protocol 2: In Vitro Cytokine Expression Analysis by qRT-PCR

This method is used to determine the effect of TLR4-IN-C34 on the transcription of inflammatory genes.

-

Cell Culture and Plating: Culture cells (e.g., IEC-6 or RAW 264.7) in 6-well plates and allow them to adhere.

-

Treatment: Pre-treat cells with TLR4-IN-C34 (e.g., at 10 µM) for 30 minutes, followed by stimulation with LPS for a specified time (e.g., 2-4 hours).

-

RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target cytokine (e.g., TNFα), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a SYBR Green or TaqMan-based detection method.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression in C34-treated samples to the LPS-only control.

Protocol 3: In Vivo Murine Model of Necrotizing Enterocolitis (NEC)

This protocol assesses the therapeutic efficacy of TLR4-IN-C34 in a disease model driven by TLR4 signaling.

-

Animal Model Induction: Use neonatal mice (e.g., 7-8 days old). Induce experimental NEC through a combination of stressors, typically hypoxia, hypertonic formula feeding, and exposure to a bacterial stimulus like LPS.

-

Drug Administration: Administer TLR4-IN-C34 (e.g., at 1 mg/kg) or vehicle control to the neonatal mice daily via oral gavage throughout the duration of the model (typically 4 days).

-

Monitoring and Scoring: Monitor the pups daily for signs of distress and mortality. At the end of the experiment, harvest the intestines.

-

Histological Analysis: Fix the intestinal tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Score the intestinal injury based on a standardized grading system that assesses the preservation of the mucosal architecture.

-

Biochemical Analysis: Homogenize intestinal tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or to assess protein expression (e.g., TLR4, MyD88) via Western blot.

Conclusion and Future Directions

TLR4-IN-C34 is a well-characterized, potent, and selective inhibitor of TLR4. Its cellular functions are centered on the direct antagonism of the TLR4/MD-2 complex, leading to the comprehensive suppression of downstream pro-inflammatory pathways, including the MyD88/NF-κB/NLRP3 and MAPK cascades. This activity translates into a marked reduction of inflammatory mediators, mitigation of oxidative stress, and protection against apoptosis in a variety of cell types. Preclinical studies have validated its therapeutic potential in diverse inflammatory conditions, from necrotizing enterocolitis and ulcerative colitis to osteoarthritis and acute kidney injury. The robust data supporting its mechanism and efficacy make TLR4-IN-C34 a valuable lead compound for the development of novel anti-inflammatory therapeutics targeting diseases characterized by exaggerated TLR4 signaling. Future research should focus on its pharmacokinetic and pharmacodynamic properties in larger animal models and its potential application in other TLR4-mediated pathologies.

References

- 1. Discovery and validation of a new class of small molecule Toll-like receptor 4 (TLR4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

TLR4-IN-C34: A Technical Guide to its Role in Downregulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TLR4-IN-C34, a potent and selective small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 activation by lipopolysaccharide (LPS) and other danger-associated molecular patterns (DAMPs) is a critical initiator of the innate immune response, often leading to acute and chronic inflammation. TLR4-IN-C34 has emerged as a significant research tool and potential therapeutic agent due to its ability to attenuate inflammatory signaling. This document details the molecular mechanism of TLR4-IN-C34, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its use, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system. A member of the Toll-like receptor family, it is primarily responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon binding LPS, with the help of co-receptors like MD-2 and CD14, TLR4 undergoes dimerization and initiates a downstream signaling cascade that results in the activation of transcription factors such as NF-κB. This, in turn, leads to the production of a host of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), driving the inflammatory response.

While essential for host defense, dysregulated TLR4 signaling is implicated in a variety of inflammatory diseases, including sepsis, neuroinflammatory conditions, necrotizing enterocolitis, and osteoarthritis. This has spurred the development of TLR4 inhibitors as potential therapeutics. TLR4-IN-C34 is a 2-acetamidopyranoside that has been identified as a potent and selective antagonist of TLR4. It has been shown to reduce systemic inflammation in various preclinical models. This guide will explore the molecular interactions, biological effects, and methodologies associated with the use of TLR4-IN-C34 in downregulating inflammatory responses.

Mechanism of Action

TLR4-IN-C34 exerts its inhibitory effects by directly targeting the TLR4 signaling complex. Molecular docking studies have revealed that TLR4-IN-C34 binds to a hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2). This binding site is also targeted by the well-characterized TLR4 antagonist, E5564. By occupying this pocket, TLR4-IN-C34 is thought to prevent the conformational changes in the TLR4/MD-2 complex that are necessary for dimerization and subsequent signal transduction following LPS binding.

The primary downstream consequence of TLR4-IN-C34's binding to MD-2 is the inhibition of the MyD88-dependent signaling pathway. This pathway is a cornerstone of TLR4 signaling and leads directly to the activation of the NF-κB transcription factor. TLR4-IN-C34 has been shown to suppress the phosphorylation of key inflammatory proteins in this pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. In some cellular contexts, TLR4-IN-C34 has also been demonstrated to downregulate the NLRP3 inflammasome, a multiprotein complex involved in the maturation and secretion of IL-1β. Furthermore, TLR4-IN-C34 can reduce the generation of reactive oxygen species (ROS) in cells stimulated with LPS.

Quantitative Data on the Inhibitory Effects of TLR4-IN-C34

The efficacy of TLR4-IN-C34 in downregulating inflammatory responses has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by TLR4-IN-C34

| Cell Line | Stimulant | TLR4-IN-C34 Concentration | Inhibitory Effect | Reference |

| BV2 microglia | LPS | 10, 30, 100 µM | Dose-dependent decrease in NO, TNF-α, IL-1β, IL-6, and MCP-1 levels in the supernatant. | |

| RAW 264.7 macrophages | LPS (10 ng/ml) | 100 µM | Significant reduction in NF-κB luciferase activity. | |

| RAW 264.7 macrophages | LPS | 10 µM | Significant reduction in TNF-α expression (qRT-PCR). | |

| IEC-6 enterocytes | LPS | 10 µM | Significant reduction in TNF-α expression (qRT-PCR). |

Table 2: In Vivo Efficacy of TLR4-IN-C34

| Animal Model | Disease Model | TLR4-IN-C34 Dosage | Outcome | Reference |

| Mice | Endotoxemia | Not specified | Reduction in systemic inflammation. | |

| 7-8 day old mice | Necrotizing Enterocolitis (NEC) | 1 mg/kg, orally daily | Attenuated NEC severity and marked preservation of intestinal mucosa. | |

| NF-κB-luciferase transgenic mice | LPS-induced inflammation | Not specified | Inhibition of LPS-induced NF-κB activation. | |

| Rats | Isoproterenol-induced Acute Kidney Injury | 1 and 3 mg/kg, IP | Decreased serum creatinine, reduced renal histopathologic changes, and lowered inflammatory cytokines (IL-8, IL-1β, IL-12). | |

| Mice | Dextran sulfate sodium-induced Ulcerative Colitis | Not specified | Ameliorated intestinal dysbiosis, reduced inflammatory cell infiltration, and enhanced antioxidant activity. |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of TLR4-IN-C34.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 (murine microglia)

-

RAW 264.7 (murine macrophages)

-

IEC-6 (rat intestinal epithelial cells)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.

-

The following day, replace the medium with fresh, serum-free medium for 2-4 hours to starve the cells.

-

Pre-treat the cells with various concentrations of TLR4-IN-C34 (e.g., 1, 10, 30, 100 µM) or vehicle (DMSO) for 30 minutes to 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for the desired time period (e.g., 4 hours for gene expression, 24 hours for cytokine secretion).

-

Measurement of Nitric Oxide (NO) Production

-

Assay: Griess Assay

-

Protocol:

-

After cell treatment, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

Cytokine Quantification

-

Assay: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Protocol:

-

Collect cell culture supernatants after the treatment period.

-

Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

-

Briefly, coat a 96-well plate with a capture antibody overnight.

-

Block the plate with a suitable blocking buffer.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash the plate and add a detection antibody.

-

Wash the plate and add a streptavidin-HRP conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

-

Western Blot Analysis of Signaling Proteins

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, TLR4, MyD88, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Protocol:

-

After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol, RNeasy Kit).

-

Assess the RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green master mix and primers specific for the genes of interest (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Run the PCR on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

-

Conclusion

TLR4-IN-C34 is a valuable tool for the study of TLR4-mediated inflammatory pathways and holds promise as a lead compound for the development of anti-inflammatory therapeutics. Its well-defined mechanism of action, involving the direct inhibition of the TLR4/MD-2 complex, leads to the effective downregulation of the MyD88/NF-κB signaling axis and a subsequent reduction in the production of key inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate TLR4-driven inflammation. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profile of TLR4-IN-C34 and its analogs is warranted to fully realize its therapeutic potential.

Investigating the Anti-inflammatory Properties of TLR4-IN-C34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TLR4-IN-C34, a potent and selective small molecule antagonist of Toll-like receptor 4 (TLR4). TLR4 activation by lipopolysaccharide (LPS) is a critical event in the initiation of the innate immune response and is implicated in the pathophysiology of numerous inflammatory diseases. TLR4-IN-C34 has demonstrated significant anti-inflammatory properties by inhibiting TLR4 signaling, thereby reducing the production of pro-inflammatory mediators. This document details the mechanism of action of TLR4-IN-C34, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction to TLR4-IN-C34

TLR4-IN-C34 is a 2-acetamidopyranoside that acts as a selective antagonist of the TLR4 signaling pathway.[1][2] It has been shown to effectively reduce systemic inflammation in various preclinical models, including endotoxemia, necrotizing enterocolitis, neuroinflammation, and ulcerative colitis.[1][3][4] The primary mechanism of action involves the inhibition of the TLR4/MyD88/NF-κB signaling cascade, a central pathway in the inflammatory response. By blocking this pathway, TLR4-IN-C34 prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes, leading to a reduction in the release of cytokines such as TNF-α, IL-1β, and IL-6.

Mechanism of Action: The TLR4 Signaling Pathway

Toll-like receptor 4 is a key pattern recognition receptor of the innate immune system. Its activation by bacterial lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of inflammatory cytokines. This process is primarily mediated by the MyD88-dependent pathway.

-

Ligand Recognition: LPS binds to the TLR4/MD-2 complex on the cell surface.

-

Adaptor Protein Recruitment: This binding event leads to the recruitment of intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).

-

MyD88-Dependent Pathway: MyD88 initiates a signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of the IKK complex.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (p65/p50 heterodimer), allowing it to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.

TLR4-IN-C34 exerts its anti-inflammatory effects by antagonizing TLR4, thereby inhibiting the initiation of this signaling cascade.

References

- 1. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of TLR4-IN-C34 with the TLR4-MD2 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor, TLR4-IN-C34, and the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex. TLR4-IN-C34 is a potent and selective antagonist of TLR4 signaling, a critical pathway in the innate immune response. Dysregulation of TLR4 signaling is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. This document details the mechanism of action of TLR4-IN-C34, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the TLR4-MD2 Complex and TLR4-IN-C34

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. For TLR4 to recognize LPS and initiate a signaling cascade, it requires a co-receptor, myeloid differentiation factor 2 (MD-2).[1] The binding of LPS to the hydrophobic pocket of MD-2 induces a conformational change that promotes the dimerization of the TLR4-MD2 complex, leading to the recruitment of downstream adaptor proteins and the activation of inflammatory signaling pathways.

TLR4-IN-C34 is a small molecule inhibitor designed to antagonize TLR4 signaling. It has shown efficacy in reducing systemic inflammation in animal models of endotoxemia and necrotizing enterocolitis.[2][3] The primary mechanism of action of TLR4-IN-C34 is its direct interaction with the MD-2 co-receptor, thereby preventing the binding of LPS and subsequent activation of the TLR4 signaling cascade.[3]

Mechanism of Action of TLR4-IN-C34

TLR4-IN-C34 acts as a competitive antagonist of LPS for binding to the MD-2 co-receptor. Molecular docking studies have revealed that TLR4-IN-C34 fits into the hydrophobic internal pocket of MD-2. This binding is thought to stabilize an inactive conformation of the TLR4-MD2 complex, preventing the conformational changes required for dimerization and downstream signaling. By occupying the LPS-binding site on MD-2, TLR4-IN-C34 effectively blocks the initiation of the inflammatory cascade triggered by LPS.

The interaction of TLR4-IN-C34 with MD-2 has been shown to specifically inhibit the MyD88-dependent signaling pathway, leading to the downregulation of key inflammatory mediators.

Quantitative Data Summary

While specific binding affinities and inhibitory concentrations for TLR4-IN-C34 are not consistently reported across publicly available literature, this section provides a summary of the types of quantitative data that are typically generated to characterize such an inhibitor. The tables below are structured to present this data clearly for comparative purposes.

Table 1: In Vitro Inhibition of Cytokine Production

| Cell Line | Stimulant (Concentration) | Inhibitor | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition | Reference |

| RAW 264.7 Macrophages | LPS (10 ng/mL) | TLR4-IN-C34 | [Data Not Available] | [Data Not Available] | |

| BV2 Microglia | LPS (1 µg/mL) | TLR4-IN-C34 | [Data Not Available] | [Data Not Available] |

Note: While specific IC50 values are not provided in the search results, studies have demonstrated a dose-dependent inhibition of pro-inflammatory cytokines like TNF-α and IL-6 by TLR4-IN-C34 in various cell lines.

Table 2: Binding Affinity for MD-2

| Technique | Ligand | Analyte | K_D (µM) | k_on (1/Ms) | k_off (1/s) | Reference |

| Surface Plasmon Resonance | TLR4-IN-C34 | Recombinant MD-2 | [Data Not Available] | [Data Not Available] | [Data Not Available] | N/A |

| Surface Plasmon Resonance | LPS | Recombinant MD-2 | 2.3 | 5.61 x 10³ | 1.28 x 10⁻² |

Note: Direct kinetic data for the TLR4-IN-C34 and MD-2 interaction is not available in the provided search results. The data for LPS binding to MD-2 is included for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of TLR4-IN-C34 with the TLR4-MD2 complex and its downstream effects.

Co-Immunoprecipitation (Co-IP) to Demonstrate TLR4-MD2 Interaction

This protocol is used to verify the interaction between TLR4 and MD-2 and to assess how this interaction is affected by TLR4-IN-C34.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TLR4 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-MD2 antibody for Western blotting

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and buffers

-

Western blot transfer system and membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture cells (e.g., HEK293T cells co-transfected with TLR4 and MD-2, or a cell line endogenously expressing the complex) and treat with TLR4-IN-C34 at desired concentrations for a specified time before stimulating with LPS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the anti-TLR4 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against MD-2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibition of TLR4-mediated NF-κB activation by TLR4-IN-C34.

Materials:

-

Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7 or HEK293 cells)

-

LPS

-

TLR4-IN-C34

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of TLR4-IN-C34 for 30 minutes to 1 hour.

-

Stimulate the cells with a fixed concentration of LPS (e.g., 10 ng/mL) for 4-6 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of NF-κB activity at each concentration of TLR4-IN-C34.

Western Blotting for Downstream Signaling Proteins

This protocol is used to assess the effect of TLR4-IN-C34 on the phosphorylation and expression of key proteins in the TLR4 signaling pathway.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, MyD88, and TRIF.

-

Loading control antibody (e.g., β-actin or GAPDH)

-

SDS-PAGE gels and buffers

-

Western blot transfer system and membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with TLR4-IN-C34 and/or LPS as described for the other assays.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the TLR4 signaling pathway, the mechanism of inhibition by TLR4-IN-C34, and a typical experimental workflow.

References

Therapeutic Potential of TLR4-IN-C34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from injured cells.[1][2] Dysregulation of TLR4 signaling is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, necrotizing enterocolitis, neuroinflammation, ulcerative colitis, and osteoarthritis.[1][3][4] TLR4-IN-C34 (also known as C34) is a potent and selective small molecule antagonist of TLR4 that has demonstrated significant therapeutic potential in a variety of preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and therapeutic applications of TLR4-IN-C34.

Mechanism of Action

TLR4-IN-C34 is a 2-acetamidopyranoside that functions as a direct antagonist of the TLR4 signaling complex. Its mechanism of action involves binding to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2). This interaction prevents the binding of LPS to MD-2, thereby inhibiting the dimerization of the TLR4/MD-2 complex, which is a crucial step for the initiation of downstream inflammatory signaling cascades.

The primary signaling pathway inhibited by TLR4-IN-C34 is the MyD88-dependent pathway. Upon activation by LPS, TLR4 recruits the adaptor protein MyD88, leading to the activation of nuclear factor-kappa B (NF-κB) and the subsequent transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). TLR4-IN-C34 effectively blocks this cascade, leading to a reduction in the production of these inflammatory mediators. Furthermore, studies have shown that TLR4-IN-C34 can also downregulate the NLRP3 inflammasome pathway and reduce the generation of reactive oxygen species (ROS).

Signaling Pathway of TLR4 Inhibition by TLR4-IN-C34

Caption: TLR4-IN-C34 blocks LPS-induced TLR4 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of TLR4-IN-C34.

Table 1: In Vitro Efficacy of TLR4-IN-C34

| Cell Line | Treatment | Concentration of TLR4-IN-C34 | Outcome Measure | Result | Reference |

| IEC-6 (rat intestinal epithelial cells) | LPS | 10 µM | TNFα expression (qRT-PCR) | Significant reduction | |

| RAW 264.7 (mouse macrophages) | LPS | 10 µM | TNFα expression (qRT-PCR) | Significant reduction | |

| RAW 264.7 (mouse macrophages) | LPS (10 ng/ml) | 100 µM | NF-κB luciferase activity | Significant reduction | |

| BV2 (mouse microglia) | LPS | Not specified | Levels of NO, TNF-α, IL-1β, IL-6, MCP-1 | Decreased |

Table 2: In Vivo Efficacy of TLR4-IN-C34

| Animal Model | Disease Model | Dosage of TLR4-IN-C34 | Administration Route | Outcome Measure | Result | Reference |

| Mice | Endotoxemia (LPS-induced) | 1 mg/kg | Not specified | Systemic inflammation | Reduced | |

| Mice (7-8 day old) | Necrotizing Enterocolitis (NEC) | 1 mg/kg, daily | Oral | NEC severity, intestinal inflammation | Attenuated, marked preservation of intestinal mucosa | |

| Mice | Ulcerative Colitis (DSS-induced) | Not specified | Not specified | Weight loss, diarrhea, rectal bleeding, colonic damage | Ameliorated | |

| Rats | Isoproterenol-induced Acute Kidney Injury | 1 or 3 mg/kg | Intraperitoneal | Serum creatinine, renal histopathology, inflammatory cytokines (IL-8, IL-1β, IL-12), NF-κB, Bax | Significantly decreased | |

| Mice | Osteoarthritis (DMM surgery) | Not specified | Not specified | Pain response, lameness, iNOS and COX-2 expression, angiogenesis | Inhibited/Suppressed |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Inhibition of TLR4 Signaling

Objective: To determine the inhibitory effect of TLR4-IN-C34 on LPS-induced TLR4 signaling in vitro.

Cell Lines:

-

IEC-6 (rat intestinal epithelial cells)

-

RAW 264.7 (mouse macrophages)

Protocol:

-

Seed IEC-6 or RAW 264.7 cells in appropriate culture plates and grow to confluence.

-

Pre-treat the cells with TLR4-IN-C34 at a concentration of 10 µM for 30 minutes.

-

Stimulate the cells with lipopolysaccharide (LPS).

-

After an appropriate incubation period, assess the extent of LPS signaling.

Endpoint Measurement:

-

Quantitative Real-Time PCR (qRT-PCR): Measure the expression of TNFα mRNA to quantify the inflammatory response.

-

NF-κB Luciferase Reporter Assay: In RAW 264.7 cells transduced with an NF-κB-luciferase reporter gene, pre-treat with 100 µM TLR4-IN-C34 before LPS (10 ng/ml) stimulation. Measure luciferase activity to determine NF-κB activation.

Experimental Workflow: In Vitro TLR4 Inhibition Assay

Caption: Workflow for assessing TLR4-IN-C34's in vitro efficacy.

In Vivo Model of Necrotizing Enterocolitis (NEC)

Objective: To evaluate the therapeutic efficacy of TLR4-IN-C34 in a mouse model of NEC.

Animal Model: 7-8 day old mice.

Protocol:

-

Induce experimental NEC in the mice.

-

Administer TLR4-IN-C34 orally at a dosage of 1 mg/kg daily for the duration of the model (typically 4 days).

-

A control group should receive a vehicle.

Endpoint Measurement:

-

Assessment of NEC Severity: Score the severity of NEC based on gross and histological examination of the intestine.

-

Histological Analysis: Evaluate the intestinal mucosa for signs of inflammation, injury, and preservation.

Therapeutic Potential

The potent anti-inflammatory effects of TLR4-IN-C34 position it as a promising therapeutic candidate for a range of diseases characterized by excessive TLR4 activation.

-

Necrotizing Enterocolitis (NEC): TLR4-IN-C34 has been shown to attenuate NEC severity and preserve the intestinal mucosa in a mouse model. It has also demonstrated the ability to inhibit LPS signaling in ex vivo human ileum tissue from infants with NEC.

-

Neuroinflammation: In a model of LPS-stimulated neuroinflammation using BV2 microglia cells, TLR4-IN-C34 decreased the production of pro-inflammatory factors and chemokines. This suggests its potential in treating central nervous system diseases where neuroinflammation is a key pathological feature.

-

Ulcerative Colitis (UC): TLR4-IN-C34 has been shown to alleviate symptoms and colonic damage in a mouse model of UC by blocking the MyD88/NF-κB pathway and improving intestinal flora dysbiosis.

-

Osteoarthritis (OA): In a murine model of OA, TLR4-IN-C34 inhibited inflammation, angiogenesis, and pain, suggesting its potential as a disease-modifying agent for this degenerative joint disease.

-

Sepsis and Endotoxemia: By reducing systemic inflammation in mouse models of endotoxemia, TLR4-IN-C34 shows promise for the treatment of sepsis, a life-threatening condition often driven by an overwhelming inflammatory response to infection.

-

Neuropathic Pain: The role of TLR4 in the development and maintenance of chronic pain states suggests that TLR4 antagonists like TLR4-IN-C34 could offer a novel therapeutic approach for neuropathic pain.

Conclusion

TLR4-IN-C34 is a well-characterized, potent, and selective TLR4 antagonist with a clear mechanism of action. Preclinical studies have consistently demonstrated its efficacy in mitigating inflammation across a spectrum of disease models. The data presented in this guide underscore the significant therapeutic potential of TLR4-IN-C34 and provide a solid foundation for its further development as a novel anti-inflammatory agent. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients suffering from TLR4-mediated inflammatory diseases.

References